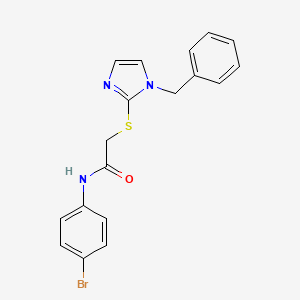

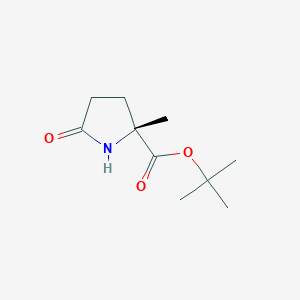

![molecular formula C20H22N2OS2 B2884350 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-43-9](/img/structure/B2884350.png)

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polymeric Material Synthesis

Research by Hsiao et al. (1999) delves into the synthesis of novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s, incorporating 2-tert-butyl substitutions, among others. These materials demonstrate significant thermal stability and are amenable to being cast into transparent, flexible films, showcasing their potential in the development of new polymeric materials with high thermal resistance (Hsiao, Dai, & He, 1999).

Antimicrobial and Larvicidal Activities

Kumara et al. (2015) describe the preparation of novel derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, exhibiting growth inhibition against bacterial and fungal pathogens, as well as mosquito larvicidal activity. This suggests its use in developing new antimicrobial agents and in vector control strategies (Kumara et al., 2015).

Corrosion Inhibition

A study by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives, including those with 2-methyl and tert-butyl substitutions, assessed their corrosion inhibition capabilities towards mild steel in sulphuric acid. These compounds were found to form protective layers on the steel surface, highlighting their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).

Spectral and Fluorescence Studies

Gaenko et al. (2006) investigated the absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including tert-butyl variants, revealing significant shifts in spectra upon formation of conjugate acids. This study provides insights into the electronic properties of such compounds, with implications for developing optical materials and sensors (Gaenko, Devarajan, Trifonov, & Ostrovskii, 2006).

Antibacterial and Antitubercular Activities

Research by Suresh Kumar et al. (2013) on novel sulfonyl derivatives, including isopropyl thiazole-based compounds and 1,3,4-oxadiazoles, showcased moderate to significant antibacterial and antifungal activities, along with excellent antitubercular molecules. This underscores the therapeutic potential of these derivatives against infectious diseases (Suresh Kumar, Prasad, & Chandrashekar, 2013).

Propriétés

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c1-20(2,3)15-11-9-14(10-12-15)13-25-19-22-21-18(23-19)16-7-5-6-8-17(16)24-4/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVXMKNHBZGIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)

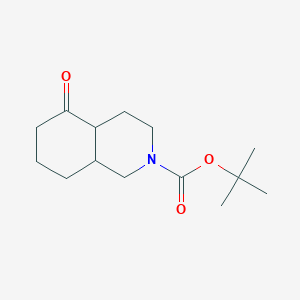

![N-(3-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884276.png)

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2884277.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2884279.png)

![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)

![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)

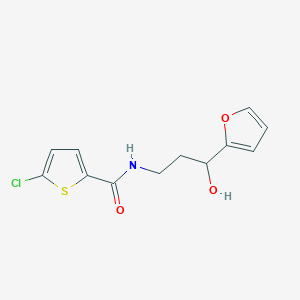

![N-(4-ethoxyphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2884290.png)